molecular formula C24H14N2Na2O6S2 B13724342 disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate

Cat. No.: B13724342
M. Wt: 536.5 g/mol
InChI Key: PCNDSIWXTYFWIA-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically requires a sulfonating agent such as sulfuric acid or chlorosulfonic acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonate derivatives .

Mechanism of Action

The mechanism of action of disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, particularly ferrous ions, through coordination bonds. This chelation process is facilitated by the nitrogen atoms in the phenanthroline ring and the sulfonate groups . The resulting metal-ligand complexes are highly stable and can be detected using various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual sulfonate groups, which enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in aqueous environments and for applications requiring high sensitivity and specificity in metal ion detection .

Properties

Molecular Formula

C24H14N2Na2O6S2

Molecular Weight

536.5 g/mol

IUPAC Name

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate

InChI

InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

PCNDSIWXTYFWIA-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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